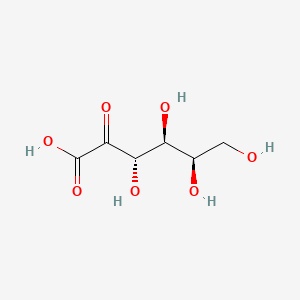

![molecular formula C₃₆H₅₀ClN₃O₁₀S B1144862 N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine CAS No. 912569-84-7](/img/structure/B1144862.png)

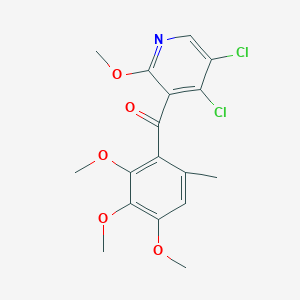

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of maytansine derivatives involves complex organic transformations. For instance, the synthesis of similar compounds has been achieved through multistep processes starting from simple precursors like 2-methoxy-6-nitroaniline, which undergoes various transformations including chlorination, acetylation, and alkylation to introduce the desired functional groups and build the complex maytansinoid structure (Elliott & Montgomery, 1978).

Molecular Structure Analysis

The molecular structure of maytansinoids features a 19-membered macrocyclic lactam ring, which is essential for their biological activity. The structure-activity relationship studies of maytansinoids have highlighted the importance of specific functional groups and stereochemistry in determining their potency as microtubule inhibitors. For example, modifications at the C3 position of the ester side chain have been shown to significantly impact the antitumor activity of maytansinoids, with specific configurations leading to enhanced cytotoxicity against cancer cells (Li et al., 2021).

Chemical Reactions and Properties

Maytansinoids undergo a variety of chemical reactions that are crucial for their mechanism of action and for the synthesis of ADCs. These reactions include the formation of thioether bonds in the case of non-cleavable linkers and the generation of free thiol species through intramolecular and intermolecular disulfide exchange reactions in the case of cleavable linkers. These chemical properties are essential for the stability and release of the cytotoxic payload in ADCs (Davis et al., 2012).

Physical Properties Analysis

The physical properties of maytansinoids, such as solubility, stability, and crystallinity, are critical for their formulation and delivery as part of ADCs. For example, the solubility of maytansinoids in aqueous and organic solvents influences their conjugation to antibodies and their subsequent pharmacokinetics and biodistribution in vivo.

Chemical Properties Analysis

The chemical properties of maytansinoids, including their reactivity, stereochemistry, and functional group compatibility, are key factors in their biological activity and therapeutic efficacy. The stereochemistry of the C3 ester side chain, in particular, plays a pivotal role in their interaction with tubulin and the suppression of microtubule dynamics, which is central to their anticancer activity (Lopus et al., 2010).

Aplicaciones Científicas De Investigación

Phytochemical Research on Maytenus Genus

The genus Maytenus, part of the Celastraceae family, is notable for its traditional medicinal applications. Among the compounds isolated from Maytenus, maytansine and its derivatives, including N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, are rare and exhibit remarkable bioactivities. The chemical and biological studies over the past 45 years have highlighted maytansine's anti-tumor, anti-bacterial, anti-inflammatory activities, and its potential in inhibiting HIV. These findings underscore the theoretical basis for the development and utilization of Maytenus-derived compounds in medicinal applications (Huang et al., 2021).

Cancer Therapy Development

In the context of advanced breast cancer treatment, the derivative known as trastuzumab emtansine (Kadcyla™) incorporates maytansine's potent microtubule inhibitory effects. This antibody-drug conjugate has shown significant efficacy in prolonging progression-free survival and overall survival in patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously undergone trastuzumab and taxane therapies. These findings emphasize the importance of maytansine derivatives in the development of targeted cancer therapeutics (Dhillon, 2014).

Epigenetic Impact and Therapeutic Potential

The investigation into the epigenetic mechanisms of isothiocyanates, including compounds related to maytansine, has shown their potential in cancer chemoprevention. These studies focus on histone deacetylase activity, DNA methylation, and the modulation of microRNAs, pointing to a multifaceted approach in targeting cancer at the molecular level. The research suggests that combining such agents with traditional chemotherapy or other epigenetic modifiers could offer promising avenues for cancer treatment and prevention (Gerhauser, 2013).

Mecanismo De Acción

Target of Action

N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine, also known as S-Me-DM1, is a derivative of maytansine . The primary target of this compound is tubulin , a protein that forms the microtubule network in cells . This network is crucial for cell division and intracellular transport .

Mode of Action

S-Me-DM1 binds to tubulin and inhibits its polymerization . This disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . As a result, cells are unable to complete mitosis, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The action of S-Me-DM1 affects the cell cycle pathway . By inhibiting tubulin polymerization, it prevents the progression of the cell cycle from the metaphase to the anaphase during mitosis . This leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest . Prolonged activation of this checkpoint can lead to apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound is an active metabolite of maytansine . As such, it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with maytansine

Result of Action

The ultimate result of S-Me-DM1’s action is the inhibition of cell division and induction of cell death . By disrupting the microtubule network, it prevents cells from completing mitosis . This leads to cell cycle arrest and can trigger apoptosis . Therefore, S-Me-DM1 has potent antiproliferative effects and is used in the treatment of cancer .

Action Environment

The efficacy and stability of S-Me-DM1 can be influenced by various environmental factors. For instance, the presence of efflux pumps in cancer cells can decrease the intracellular concentration of the drug, reducing its efficacy . Additionally, the stability of S-Me-DM1 could be affected by factors such as pH and temperature

Propiedades

IUPAC Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHSTGTQYPYMT-UDXCHANISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN3O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

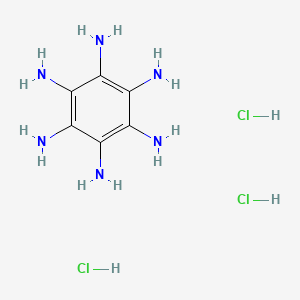

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/no-structure.png)

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)